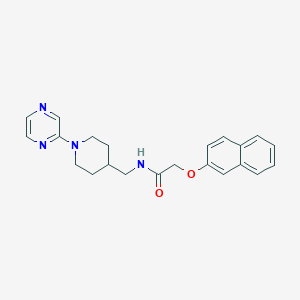
2-(naphthalen-2-yloxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-2-yloxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(naphthalen-2-yloxy)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide, commonly referred to as the compound of interest, is a synthetic organic molecule with a complex structure that includes a naphthalene moiety, a pyrazine ring, and a piperidine scaffold. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O2, with a molecular weight of approximately 376.5 g/mol. The structure features several functional groups that may influence its biological interactions:
| Component | Description |
|---|---|
| Naphthalene | Aromatic hydrocarbon that may enhance lipophilicity and receptor binding. |
| Pyrazine | Heterocyclic ring known for its interactions with various biological targets. |
| Piperidine | A saturated nitrogen-containing ring that can act as a basic site for receptor interactions. |
| Acetamide | Functional group that may facilitate hydrogen bonding with biological macromolecules. |
Antiproliferative Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related naphthalene derivatives have shown activity against nasopharyngeal carcinoma (NPC-TW01) with IC50 values as low as 0.6 μM, suggesting that this class of compounds could interfere with cell cycle progression and induce apoptosis in cancer cells .
The potential mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : The piperidine and pyrazine components may allow for interaction with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Cell Cycle Interference : Similar compounds have been reported to alter cell division dynamics, leading to cell cycle arrest at specific phases, particularly the S phase .
Case Studies
- Anticancer Activity : A study evaluating naphthalene-based compounds demonstrated their ability to inhibit proliferation in multiple cancer cell lines, highlighting the potential of this compound in cancer therapy.
- Neurological Implications : Preliminary data suggest that derivatives of this compound may have implications in treating neurological disorders by modulating neurotransmitter pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C22H24N4O2 | Contains naphthalene; explored for antiviral properties | Potential antiproliferative effects; receptor modulation |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yloxy)benzamide | C21H26N4O2 | Muscarinic receptor antagonism; neurological applications | Anti-inflammatory properties |
| N-[2-(1-cyclopropylpiperidin-4-yl)ethyl]-4-pyridinoylbenzamide | C21H26N4O | Similar piperidine structure; analgesic effects | Investigated for pain relief |
特性
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-22(16-28-20-6-5-18-3-1-2-4-19(18)13-20)25-14-17-7-11-26(12-8-17)21-15-23-9-10-24-21/h1-6,9-10,13,15,17H,7-8,11-12,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNPHQCMSDLALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













